molecular formula C20H22N4 B2358583 1-(Piperidin-1-yl)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 611197-63-8

1-(Piperidin-1-yl)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2358583
CAS No.: 611197-63-8
M. Wt: 318.424
InChI Key: WAZBQJDBDMKDCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Piperidin-1-yl)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound featuring a fused pyrido-benzimidazole core substituted with a piperidin-1-yl group at position 1 and an isopropyl group at position 2. This compound is primarily utilized in pharmaceutical research, particularly in the development of anticancer agents and enzyme inhibitors, as suggested by structural analogs in the literature . Its synthesis likely involves multicomponent reactions or nucleophilic additions, as observed in related pyrido-benzimidazole derivatives .

Properties

IUPAC Name

1-piperidin-1-yl-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4/c1-14(2)15-12-19(23-10-6-3-7-11-23)24-18-9-5-4-8-17(18)22-20(24)16(15)13-21/h4-5,8-9,12,14H,3,6-7,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZBQJDBDMKDCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCCCC4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Piperidin-1-yl)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

Property Value
Molecular Formula C20H22N4
Molecular Weight 334.42 g/mol
IUPAC Name This compound
InChI Key HWUQJOOGBAIKSC-UHFFFAOYSA-N
SMILES CC(C)C1=C(C2=NC3=CC=CC=C3N2C(=C1)C#N)N4CCCCC4

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. The following sections outline its key pharmacological effects:

Anticancer Activity

This compound has shown promising results in inhibiting various cancer cell lines. For instance:

  • Cell Lines Tested : The compound was tested against cervical cancer (HeLa), human hepatoma (SMMC-7721), and leukemia (K562) cell lines.
  • IC50 Values : Some derivatives exhibited IC50 values as low as 0.071 μM against SMMC-7721, indicating strong anticancer potential compared to standard treatments like doxorubicin .

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of specific signaling pathways related to cell proliferation and survival. Preliminary studies suggest that it may interact with enzymes or receptors involved in these pathways, although detailed mechanisms remain under investigation.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has been evaluated for its anti-inflammatory effects. Initial findings indicate that it may reduce inflammatory markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Study on Antiviral Activity

A related study explored the antiviral properties of a structurally similar compound, which demonstrated significant activity against herpes simplex virus type 1 (HSV-1). The study reported a reduction of viral plaques by up to 67% compared to the reference drug Aphidicolin . While this study does not directly test this compound, it suggests a potential avenue for further research into its antiviral capabilities.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted the importance of specific functional groups in enhancing biological activity. Modifications to the piperidine ring and variations in substituents on the benzimidazole core have been shown to affect potency significantly .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their structural/functional differences:

Compound Name (CAS) R1 Substituent R3 Substituent Molecular Formula Molecular Weight Key Properties/Activities References
Target Compound (95316-71-5) Piperidin-1-yl Isopropyl C20H22N4 318.42 Moderate lipophilicity (logP ~3.5*), anticancer potential
1-(Isobutylamino)-3-isopropyl... (611197-87-6) Isobutylamino Isopropyl C19H22N4 306.41 Higher logP (~4.0)
1-(4-Benzylpiperidin-1-yl)-2-ethyl-3-methyl... 4-Benzylpiperidin-1-yl Ethyl, Methyl C26H27N4 395.52 Increased steric bulk, logP ~5.2
1-[4-(Adamantan-1-yl)piperazin-1-yl]-... (443332-35-2) Adamantyl-piperazinyl Ethyl, Methyl C28H34N5 440.61 High lipophilicity (logP ~6.0), enzyme inhibition
1-(Cyclohexylamino)-3-isopropyl... (611197-77-4) Cyclohexylamino Isopropyl C21H25N4 333.45 Enhanced conformational flexibility
1-{[2-(Diethylamino)ethyl]amino}-3-isopropyl... Diethylaminoethyl Isopropyl C21H27N5 349.48 Polar surface area: 39.46 Ų, logP: 4.57

*Estimated based on analogs.

Impact of Substituents on Physicochemical Properties

  • Piperidinyl vs. Piperazinyl : Piperazinyl derivatives (e.g., ) introduce an additional nitrogen, increasing hydrogen-bonding capacity and basicity compared to piperidinyl groups. This may enhance solubility in aqueous media .
  • Aromatic vs.
  • Amino vs. Cyclic Amine Substituents: Isobutylamino () and cyclohexylamino () groups offer intermediate lipophilicity, balancing solubility and bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.